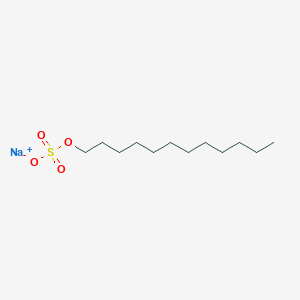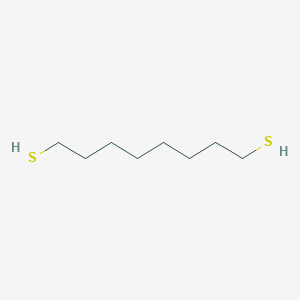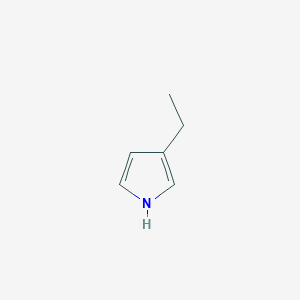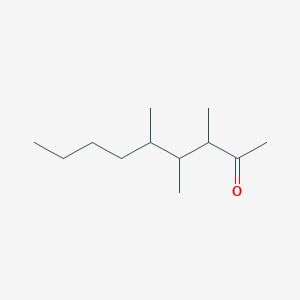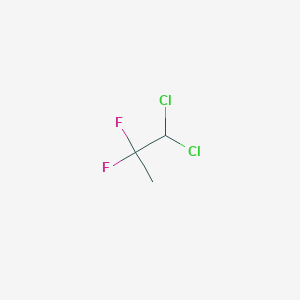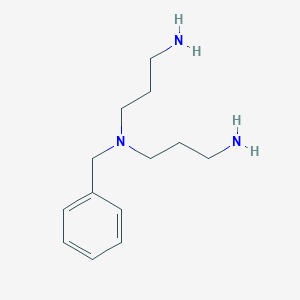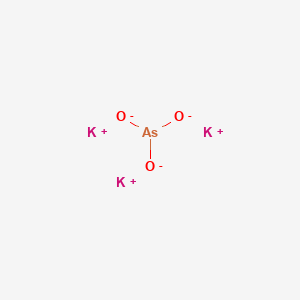
Potassium arsenite solution
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium arsenite solution is a chemical compound that has been widely used in scientific research due to its unique properties. It is a clear, colorless liquid with a strong odor that is highly soluble in water. This solution has been used in various laboratory experiments to investigate its biochemical and physiological effects.
Wirkmechanismus
Potassium arsenite solution works by inhibiting enzymes involved in cellular respiration and energy production. This leads to the accumulation of reactive oxygen species, which can cause oxidative stress and damage to cellular components. Additionally, potassium arsenite solution has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
Potassium arsenite solution has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cells. Additionally, it has been shown to inhibit cellular respiration and energy production. Potassium arsenite solution has also been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using potassium arsenite solution in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a useful tool for studying cancer and developing new cancer treatments. However, one limitation of using potassium arsenite solution is its toxicity. It can be harmful to both humans and the environment, so caution must be taken when handling it.
Zukünftige Richtungen
There are several future directions for research involving potassium arsenite solution. One area of interest is its potential use as a cancer treatment. Researchers are investigating ways to use potassium arsenite solution to selectively target cancer cells while leaving healthy cells unharmed. Additionally, researchers are investigating the use of potassium arsenite solution in the study of oxidative stress and its effects on aging and age-related diseases. Finally, researchers are investigating ways to reduce the toxicity of potassium arsenite solution and make it safer for use in lab experiments.
Synthesemethoden
Potassium arsenite solution can be synthesized by reacting potassium hydroxide with arsenic trioxide. The reaction results in the formation of potassium arsenite and water. The chemical equation for the synthesis of potassium arsenite solution is as follows:
As2O3 + 2KOH → 2KAsO2 + H2O
Wissenschaftliche Forschungsanwendungen
Potassium arsenite solution has been used in various scientific research applications. It has been used in the study of cancer, as it has been shown to induce apoptosis in cancer cells. It has also been used in the study of oxidative stress and the effects of reactive oxygen species on cells. Additionally, it has been used in the study of DNA damage and repair mechanisms.
Eigenschaften
CAS-Nummer |
1332-10-1 |
|---|---|
Produktname |
Potassium arsenite solution |
Molekularformel |
AsK3O3 |
Molekulargewicht |
240.215 g/mol |
IUPAC-Name |
tripotassium;arsorite |
InChI |
InChI=1S/AsO3.3K/c2-1(3)4;;;/q-3;3*+1 |
InChI-Schlüssel |
OZYUYLWHROWIFJ-UHFFFAOYSA-N |
SMILES |
[O-][As]([O-])[O-].[K+].[K+].[K+] |
Kanonische SMILES |
[O-][As]([O-])[O-].[K+].[K+].[K+] |
Andere CAS-Nummern |
36267-15-9 1332-10-1 |
Synonyme |
Fowler's solution potassium arsenite solution |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



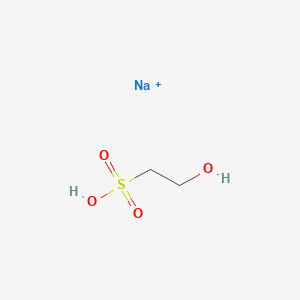
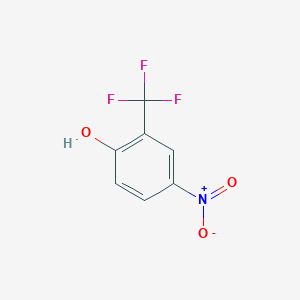
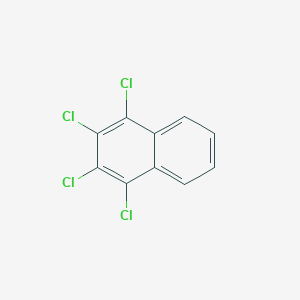
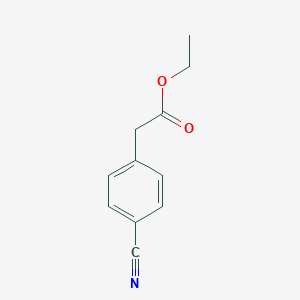
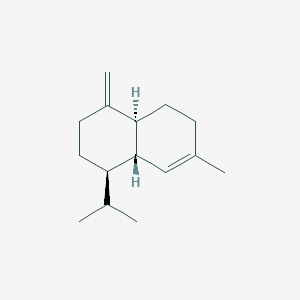
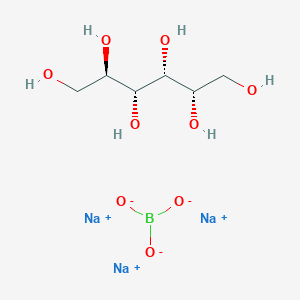
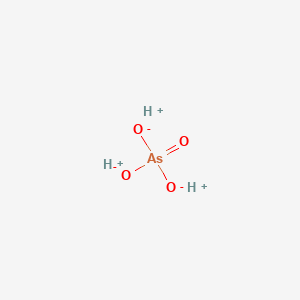
![[2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate](/img/structure/B75314.png)
